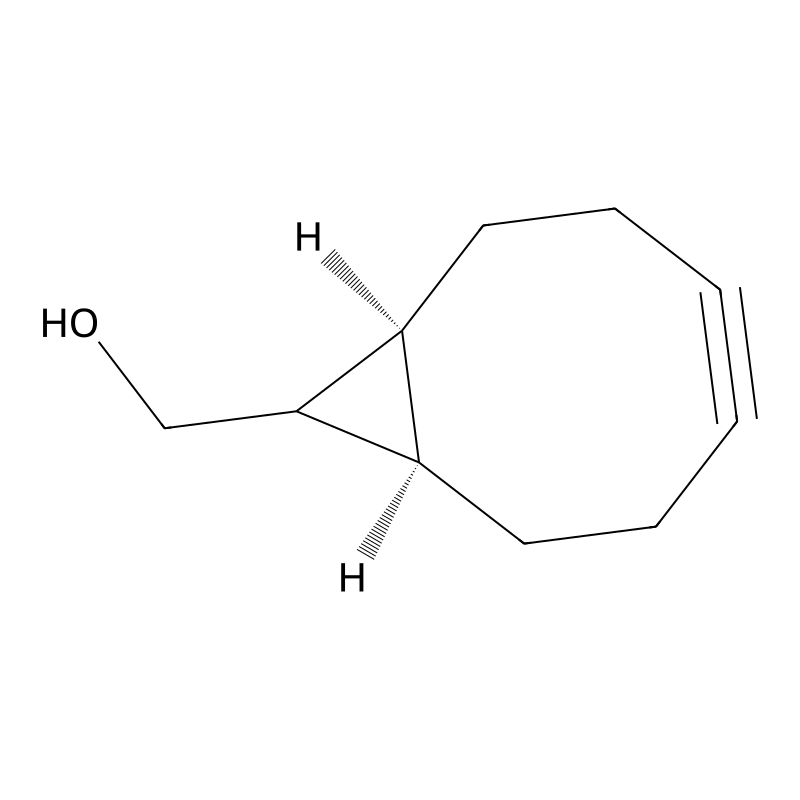

Bcn-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bcn-OH, also known as beta-caryophyllene alcohol, is a naturally occurring compound found in plants like basil, oregano, and black pepper. It has gained interest in recent years due to its potential biological properties []. Researchers are currently investigating various applications of Bcn-OH, and here's a closer look at some areas of scientific exploration:

Anti-inflammatory Potential

Studies suggest that Bcn-OH might possess anti-inflammatory properties. Researchers have observed Bcn-OH interacting with the endocannabinoid system, which plays a role in regulating inflammation in the body []. Further investigations are needed to understand the mechanisms behind this potential benefit and its effectiveness in treating inflammatory conditions.

Other Areas of Research

Scientific interest in Bcn-OH extends beyond its anti-inflammatory potential. Here are some additional areas where researchers are exploring possible applications:

Bicyclo[6.1.0]non-4-yne with a hydroxymethyl group, commonly referred to as BCN-OH, is a cyclooctyne derivative characterized by its unique bicyclic structure. With the chemical formula C₁₀H₁₄O, BCN-OH is known for its high reactivity in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition reactions. This compound is notable for its ability to undergo reactions without the need for copper catalysts, making it valuable in various biochemical applications .

- Strain-Promoted Azide-Alkyne Cycloaddition: BCN-OH reacts with azide groups to form stable triazoles. This reaction is highly efficient and does not require copper, which can be toxic to biological systems .

- Thiolyne Addition: BCN-OH can also react with thiols through a thiolyne addition mechanism, although this reaction is generally slower compared to the azide reaction .

- Alkyne-Nitrone Cycloaddition: BCN-OH can engage in cycloaddition reactions with nitrones, further expanding its utility in click chemistry .

BCN-OH exhibits notable biological activity due to its ability to selectively label biomolecules. Its reactivity with azides allows for the tagging of proteins and other biomolecules in living systems, facilitating studies in cellular imaging and tracking. The compound's bioorthogonality minimizes interference with native biological processes, making it an excellent candidate for use in live-cell experiments .

The synthesis of BCN-OH can be achieved through several methods:

- Cyclization of Precursor Compounds: Starting materials such as 1,3-diyne derivatives can be cyclized under specific conditions to yield BCN-OH. This method allows for the introduction of the hydroxymethyl group during the synthesis process.

- Modification of Existing Cyclooctynes: Existing bicyclo[6.1.0]non-4-yne derivatives can be modified through functionalization techniques to introduce the hydroxymethyl group, enhancing their reactivity and utility in click chemistry applications .

BCN-OH has diverse applications across various fields:

- Bioconjugation: It is widely used for labeling biomolecules in proteomics and metabolomics studies due to its selective reactivity with azides.

- Drug Development: The compound plays a role in developing targeted therapies by allowing researchers to attach drug molecules selectively to specific proteins or cells.

- Imaging Techniques: BCN-OH is utilized in imaging applications where precise labeling of biomolecules is crucial for visualization under microscopy techniques .

Studies on the interactions of BCN-OH reveal its effectiveness in bioorthogonal labeling. For instance, when reacted with azide-tagged proteins, BCN-OH demonstrates high specificity and efficiency, making it suitable for applications requiring precise molecular tagging. The kinetics of these reactions have been characterized, showing that BCN-OH reacts more favorably under certain solvent conditions, which can enhance its application in various biochemical assays .

BCN-OH shares structural and functional similarities with several other compounds. Below are comparisons highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DIBO (Dibenzocyclooctyne) | Cyclooctyne derivative | Higher reactivity but less stability than BCN-OH |

| BARAC (Bicyclo[6.1.0]non-4-yne) | Bicycloalkyne | Reacts similarly but may have different kinetics |

| DIBAC (Dibenzylcyclooctyne) | Cyclooctyne derivative | Less bioorthogonal efficiency compared to BCN-OH |

BCN-OH stands out due to its favorable balance between reactivity and biocompatibility, making it particularly useful in biological contexts where minimal disruption to cellular functions is desired .

The synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethanol involves careful selection of precursor materials that enable efficient formation of the bicyclic structure with optimal reactivity characteristics. While boric acid and hexamethylenetetramine are commonly employed in the synthesis of borocarbonitride materials, their specific application in bicyclo[6.1.0]non-4-yn-9-ylmethanol synthesis represents a specialized approach to achieving desired structural and electronic properties [1] [2] [3].

Boric acid serves as a crucial boron source in synthetic protocols, providing the necessary boron functionality for subsequent reactions [1]. The compound exhibits excellent solubility characteristics in polar solvents and demonstrates compatibility with various nitrogen-containing precursors [3]. Hexamethylenetetramine functions as both a carbon and nitrogen source, forming coordination complexes that facilitate controlled reaction conditions [4] [3]. The nitrogen-rich structure of hexamethylenetetramine enables complex formation with metal ions, creating reactive intermediates that can undergo thermal decomposition to yield desired products [4].

Research investigations have demonstrated that the molar ratios of boric acid to hexamethylenetetramine significantly influence the final product characteristics [3]. Optimal ratios typically range from 3:1 to maintain stoichiometric balance while ensuring complete consumption of reactive precursors [3]. The combination of these precursors under controlled thermal conditions enables the formation of intermediate structures that can subsequently undergo cyclization and functionalization reactions [2] [3].

The selection of these specific precursors offers several advantages over alternative synthetic approaches [3]. The thermal stability of both compounds allows for high-temperature processing without premature decomposition, while their complementary reactivity profiles facilitate sequential reaction steps [4] [3]. Additionally, the availability and cost-effectiveness of these materials make them attractive choices for both laboratory-scale synthesis and potential large-scale production applications [2] [3].

Stepwise Synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethanol from Bicyclic Intermediates

The stepwise synthesis of bicyclo[6.1.0]non-4-yn-9-ylmethanol begins with the cyclopropanation of 1,5-cyclooctadiene using ethyl diazoacetate in the presence of rhodium acetate catalyst [5] [6]. This initial reaction produces a mixture of diastereomeric cyclopropane esters with approximately 45:55 selectivity between syn and anti products [5]. The reaction proceeds through rhodium-carbene intermediates that undergo cyclopropanation with the alkene substrate, forming the characteristic bicyclic framework [6].

Following cyclopropanation, the ester intermediates undergo reduction to form the corresponding alcohols [6] [7]. Lithium aluminum hydride serves as the primary reducing agent, converting the ester functionality to a primary alcohol through a two-step hydride addition mechanism [6] [7]. This reduction step typically achieves yields ranging from 61 to 76 percent, depending on reaction conditions and substrate stereochemistry [6].

The synthesis continues with bromination of the alkene portion of the bicyclic intermediate [5] [8]. Elemental bromine in chloroform at zero degrees Celsius facilitates the addition reaction, producing dibrominated intermediates in yields of 73 to 89 percent [5] [8]. The bromination reaction proceeds with high regioselectivity, adding across the alkene double bond to create the necessary reactive sites for subsequent elimination reactions [5].

The final step involves double dehydrobromination using potassium tert-butoxide in tetrahydrofuran [5] [8]. This elimination reaction removes two equivalents of hydrogen bromide to form the alkyne functionality characteristic of bicyclo[6.1.0]non-4-yn-9-ylmethanol [5] [8]. The reaction conditions require careful temperature control, with optimal results achieved at temperatures ranging from room temperature to negative forty degrees Celsius [5] [8]. Overall yields for the complete synthetic sequence range from 32 to 61 percent, representing a significant improvement over earlier synthetic methodologies [5] [8].

| Reaction Step | Yield Range (%) | Typical Conditions | Reference |

|---|---|---|---|

| Cyclopropanation | 76-96 | Rhodium acetate, ethyl diazoacetate | [5] [8] [9] |

| Ester reduction | 61-76 | Lithium aluminum hydride, tetrahydrofuran | [5] [6] |

| Bromination | 73-89 | Bromine, chloroform, 0°C | [5] [8] |

| Dehydrobromination | 37-44 | Potassium tert-butoxide, tetrahydrofuran | [5] [8] |

Optimization of Endo/Exo Isomer Ratios

The stereochemical outcome of bicyclo[6.1.0]non-4-yn-9-ylmethanol synthesis significantly influences both yield and purification efficiency, making isomer ratio optimization a critical consideration [10] [11] [9]. Standard rhodium acetate-catalyzed cyclopropanation produces exo and endo isomers in approximately 55:45 ratio, representing a significant selectivity challenge for large-scale synthesis [5] [8]. This poor selectivity necessitates extensive chromatographic separation or alternative synthetic strategies to obtain pure diastereomers [9].

Recent advances in catalyst design have enabled improved stereoselectivity through the use of rhodium carboxylate catalysts bearing chiral ligands [9] [12]. Rhodium bis-S-tert-butyl-2-oxazolidinone-4-carboxylate provides syn-selective cyclopropanation with 79:21 syn to anti selectivity, representing a substantial improvement over standard rhodium acetate systems [9] [12]. This enhanced selectivity reduces the need for chromatographic separation and improves overall synthetic efficiency [9].

The mechanistic basis for improved selectivity involves differential stabilization of competing transition states through steric and electronic interactions with the chiral ligand environment [9]. Computational studies suggest that the larger tert-butyl substituents on the oxazolidinone ligands create a more defined chiral pocket that favors approach of the diazo compound from one face of the cyclooctadiene substrate [9]. This preferential approach leads to enhanced formation of the syn diastereomer with concomitant reduction in anti product formation [9].

Both exo and endo isomers of bicyclo[6.1.0]non-4-yn-9-ylmethanol display similar reactivities in strain-promoted azide-alkyne cycloaddition reactions, with second-order rate constants of 0.19 and 0.29 inverse molar seconds respectively [11]. However, the endo isomer demonstrates slightly enhanced reactivity and is more commonly employed in bioorthogonal applications [11]. The structural differences between isomers also influence fluorescence quenching properties in bioconjugate applications, with endo configurations providing reduced quenching compared to exo arrangements [11].

| Catalyst System | Exo:Endo Ratio | Selectivity Type | Reference |

|---|---|---|---|

| Rhodium acetate | 55:45 | Standard | [5] [8] |

| Rhodium S-BHTL | 21:79 | syn-selective | [9] [12] |

| Standard synthesis | 5:3 (approx.) | Mixed | [10] [11] |

Large-Scale Production Challenges and Purification Strategies

Large-scale production of bicyclo[6.1.0]non-4-yn-9-ylmethanol faces several significant challenges that limit commercial viability and manufacturing efficiency [9] [12]. The primary bottleneck involves the poor diastereoselectivity of the initial cyclopropanation reaction, which produces nearly equal amounts of syn and anti products requiring extensive separation [9]. This selectivity issue becomes increasingly problematic at larger scales where chromatographic separation becomes economically prohibitive [9] [12].

Catalyst cost represents another substantial challenge for scale-up operations [9] [12]. Rhodium-based catalysts, while highly effective, are expensive precious metal complexes that significantly impact production economics [9]. Catalyst loading optimization studies have demonstrated that reducing rhodium acetate loading from standard levels to 0.33 molar percent maintains acceptable yields while improving cost efficiency [9] [12]. Additionally, investigation of catalyst recovery and recycling protocols shows promise for further reducing metal consumption in large-scale operations [9].

Purification strategies for bicyclo[6.1.0]non-4-yn-9-ylmethanol have evolved to address the challenges of separating closely related diastereomers and byproducts [5] [8]. Flash column chromatography using 3:1 hexanes to ethyl acetate eluent systems provides effective separation with retention factor values of approximately 0.18 for carboxylic acid derivatives [5] [8]. However, the similar retention factor values of products and byproducts necessitate multiple purification steps to achieve acceptable purity levels [5] [8].

Alternative purification approaches involve sequential precipitation and chromatographic techniques [5] [8]. Initial precipitation using 1:1 diethyl ether to hexane mixtures removes the majority of byproducts, achieving 90 to 95 percent purity [5] [8]. Subsequent silica gel chromatography with 0 to 4 percent ethyl acetate in dichloromethane gradients provides final purification to greater than 98 percent purity [13] [14]. High-performance liquid chromatography offers an additional purification option for achieving research-grade material purity [15].

Process optimization efforts have focused on developing one-pot synthetic procedures that combine multiple reaction steps to improve efficiency [5] [8]. The combination of epimerization and dehydrobromination reactions in a single operation reduces the number of purification steps while maintaining acceptable yields of 37 percent [5] [8]. This approach represents a significant improvement over traditional four-step procedures and demonstrates the potential for further process intensification [5] [8].

| Purification Method | Eluent System | Typical Purity | Efficiency |

|---|---|---|---|

| Flash chromatography | 3:1 hexanes:ethyl acetate | >95% | High resolution |

| Precipitation | 1:1 ether:hexane | 90-95% | Bulk removal |

| Silica gel chromatography | 0-4% ethyl acetate in dichloromethane | >98% | Final purification |

| High-performance liquid chromatography | Gradient elution | >95% | Research grade |

XLogP3

Dates

Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms